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Compound of Interest

Compound Name: 6-Methoxyflavanone

Cat. No.: B191839

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyflavanone is a flavonoid derivative with a molecular formula of Ci1eH1403 and a
molecular weight of 254.28 g/mol .[1] Flavonoids are a diverse group of natural products known
for their wide range of biological activities, making them of significant interest in pharmaceutical
research and drug development. Accurate structural elucidation and characterization are
paramount for understanding their structure-activity relationships. This document provides a
detailed guide to the spectroscopic analysis of 6-methoxyflavanone, utilizing Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The
protocols and data presented herein serve as a comprehensive resource for researchers
engaged in the analysis of this compound and related flavonoids.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 6-methoxyflavanone.

Table 1: *"H NMR Spectroscopic Data for 6-
Methoxyflavanone
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment

~7.8-7.9 m H-5

a7 - H-2', H-3', H-4', H-5',
H-6'

~7.0-7.1 m H-7, H-8

5.46 dd 129,31 H-2

3.88 S 6-OCHs

3.09 dd 17.1,12.9 H-3ax

2.86 dd 17.1,3.1 H-3eq

Note: Data is compiled from typical values for flavanones and may vary slightly based on

solvent and experimental conditions.

Table 2: *C NMR Spectroscopic Data for 6-
Methoxyflavanone
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Chemical Shift (8) ppm Assignment
192.1 C-4
162.8 C-9
157.9 C-6
138.6 C-1
133.7 Cc-4'
128.9 C-3, C-5
126.2 Cc-2', C-6'
125.4 C-5
119.8 C-10
118.0 C-7
107.4 C-8

79.5 C-2

55.8 6-OCHs
45.7 C-3

Note: Data is compiled from typical values for flavanones and may vary slightly based on
solvent and experimental conditions.

Table 3: IR Absorption Bands for 6-Methoxyflavanone
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1680 Strong C=0 (Ketone) Stretch
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1260 Strong Aryl Ether C-O Stretch
~1100 Medium C-O Stretch

Note: Data represents typical absorption regions for flavanones.

Table 4: Mass Spectrometry Data for 6-

Methoxyflavanone
m/z

Interpretation

254 [M]* (Molecular lon)

255 [M+H]* (Protonated Molecular lon)
151 Retro-Diels-Alder fragment (A-ring)
104 Retro-Diels-Alder fragment (B-ring)
77 Phenyl group fragment

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of 6-

methoxyflavanone.

Materials:
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6-Methoxyflavanone (5-10 mg)

Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

NMR tubes (5 mm)

Pipettes

Vortex mixer

Protocol:

Accurately weigh 5-10 mg of 6-methoxyflavanone and transfer it into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCIs) to the vial.
Gently vortex the vial to ensure the complete dissolution of the sample.

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are
transferred.

Cap the NMR tube and carefully place it into the NMR spectrometer's sample holder.

Acquire the *H and 3C NMR spectra according to the instrument's standard operating
procedures.

Process the acquired data, including Fourier transformation, phase correction, and baseline
correction.

Reference the chemical shifts to the residual solvent peak (e.g., CDCIs at 7.26 ppm for H
and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of 6-methoxyflavanone to identify its functional

groups.

Materials:
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6-Methoxyflavanone (1-2 mg)

Potassium bromide (KBr), spectroscopy grade (100-200 mg)

Agate mortar and pestle

Pellet press with die

FT-IR spectrometer
Protocol:
e Ensure the agate mortar and pestle are thoroughly clean and dry.

e Place approximately 100-200 mg of dry KBr powder into the mortar and grind it to a fine
powder.

e Add 1-2 mg of 6-methoxyflavanone to the KBr powder in the mortar.
» Grind the mixture thoroughly for several minutes to ensure a homogenous sample.
o Transfer the powdered mixture into the die of the pellet press.

o Assemble the pellet press and apply pressure (typically 8-10 tons) for a few minutes to form
a transparent or translucent pellet.[2]

o Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR
spectrometer.

e Acquire the IR spectrum, typically in the range of 4000-400 cm~1. A background spectrum of
an empty pellet holder or a pure KBr pellet should be recorded and subtracted from the
sample spectrum.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-
methoxyflavanone.

Materials:
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» 6-Methoxyflavanone

e Methanol or acetonitrile, HPLC grade

o Mass spectrometer (e.g., GC-MS or LC-MS)

Protocol (illustrative example using GC-MS with Electron lonization):

e Prepare a dilute solution of 6-methoxyflavanone (e.g., 1 mg/mL) in a suitable volatile
solvent like methanol or ethyl acetate.

e Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar capillary
column).

o Set the GC oven temperature program to ensure proper separation and elution of the
compound.

o Set the Mass Spectrometer (MS) parameters, including the ionization mode (Electron
lonization - EI), electron energy (typically 70 eV), and mass scan range (e.g., m/z 50-300).

e Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.
e Acquire the mass spectrum of the eluting compound corresponding to 6-methoxyflavanone.

e Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic
fragment ions.

Visualizations
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Sample Preparation

6-Methoxyflavanone Sample

Dissolve in Grind with KBr Dissolve in
Deuterated Solvent & Press Pellet Volatile Solvent

Data Acfjuisition

NMR Spectrometer
(*H & 3C)

Mass Spectrometer

FT-IR Spectrometer (GC-MS / LC-MS)

Data Analysig & Interpretation

Chemical Shifts, Absorption Bands Molecular Weight,
Coupling Constants (Functional Groups) Fragmentation Pattern

Structural Elucidation

Final Structure of
6-Methoxyflavanone
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6-Methoxyflavanone
(C16H1403)

Structural Information Provided

Carbon-Hydrogen Framework Functional Groups
Connectivity (e.g., C=0, C-0)

Molecular Formula
& Fragmentation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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